
ブフォタリン
概要
説明
ブフォタリンは、心臓毒性を持つブファジエノライドステロイドであり、心臓グリコシド類似体です。 これは、ヒキガエル科の様々な種、例えば、オオヒキガエル(Rhinella marina)、Rhaebo guttatus(Smooth-sided toad)、アジアヒキガエル(Bufo melanostictus)、及びヨーロッパヒキガエル(Bufo bufo)などから分泌されます .
2. 製法
合成経路と反応条件: ブフォタリンは、様々な化学経路により合成できます。注目すべき方法の一つは、ブファジエノライドの全合成であり、これにはブフォタリンが含まれています。 合成過程は、通常、複数のステップを含み、キーとなる中間体の生成や、目的の生成物を得るために特定の反応条件の適用が含まれます .
工業生産方法: ブフォタリンの工業生産は、多くの場合、天然資源からの抽出、特にヒキガエルの皮膚と耳下腺からの抽出が行われます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、ブフォタリンを純粋な形で得られます .
科学的研究の応用
Bufotalin has several scientific research applications, including:
Chemistry: Bufotalin is used as a model compound for studying steroid chemistry and the synthesis of bufadienolides.
Biology: It is used to study the biological effects of bufadienolides on cellular processes.
Industry: Bufotalin is used in the development of pharmaceuticals and traditional medicines.
作用機序
ブフォタリンは、以下の様ないくつかの機序を通じて作用を発揮します。
心臓毒性作用: ブフォタリンは、Na+/K±ATPaseポンプを阻害し、細胞内カルシウムレベルの上昇と心臓収縮力の増強につながります.
抗癌作用: ブフォタリンは、カスパーゼ媒介アポトーシス経路を活性化し、STAT3シグナル伝達経路をダウンレギュレートすることにより、癌細胞のアポトーシスを誘導します.
抗炎症作用: ブフォタリンは、NF-κB、MAPK、JAK-STATなどの重要なシグナル伝達分子を阻害することにより、炎症性経路を調節します.
6. 類似化合物の比較
ブフォタリンは、ブファジエノライドファミリーの一部であり、これには、ブファリン、シノブファギン、ガマブフォタリンなどの類似した化合物も含まれます . これらの化合物は、類似した構造と生物活性を持っていますが、特定の分子標的と効力は異なります。 ブフォタリンは、強力な心臓毒性と抗癌特性が独特で、研究と治療用途の両方にとって貴重な化合物となっています .
参考文献
生化学分析
Biochemical Properties
Bufotalin interacts with various enzymes and proteins. The major metabolite of Bufotalin in human liver microsomes (HLMs) is identified as 5β-hydroxylbufotalin . The key enzymes responsible for Bufotalin 5β-hydroxylation are CYP3A4 and CYP3A5 .
Cellular Effects
Bufotalin has shown to inhibit the proliferation of Triple-Negative Breast Cancer (TNBC) cell lines by promoting cell cycle arrest and caspase-mediated apoptosis . It also suppresses the migration and invasion of these cell lines by regulating the expression of key epithelial-mesenchymal transition (EMT) biomarkers, matrix metalloproteinases (MMPs), and integrin α6 .
Molecular Mechanism
Bufotalin exerts its effects at the molecular level through various mechanisms. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The anticancer effect of Bufotalin in TNBC cells is associated with the downregulation of the signal transducer and activator of the transcription 3 (STAT3) signaling pathway .
Temporal Effects in Laboratory Settings
After a single intravenous administration, Bufotalin is quickly distributed and eliminated from the plasma with a half-time of 28.6 minutes and an MRT of 14.7 minutes . Bufotalin concentrations in brain and lung were significantly higher than those in blood and other tissues at 30 minutes after dosing .
Dosage Effects in Animal Models
The effects of Bufotalin vary with different dosages in animal models .
Metabolic Pathways
Bufotalin is involved in various metabolic pathways. The key drug metabolizing enzymes responsible for hepatic metabolism of Bufotalin in humans are CYP3A4 and CYP3A5 .
Transport and Distribution
Bufotalin is transported and distributed within cells and tissues. After a single intravenous injection, Bufotalin gets quickly distributed and eliminated from the blood plasma . These results indicated that Bufotalin could cross the blood–brain barrier and naturally target the lung .
準備方法
Synthetic Routes and Reaction Conditions: Bufotalin can be synthesized through various chemical routes. One notable method involves the total synthesis of bufadienolides, which includes bufotalin. The synthetic process typically involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of bufotalin often involves the extraction from natural sources, particularly the skin and parotoid glands of toads. The extraction process includes solvent extraction, purification, and crystallization to obtain bufotalin in its pure form .
化学反応の分析
反応の種類: ブフォタリンは、以下の様な様々な化学反応を起こします。
酸化: ブフォタリンは酸化されて、異なる誘導体になります。
還元: 還元反応は、ブファジエノライド構造を改変することができます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、還元反応によく使用されます。
置換試薬: ハロゲン化剤と求核剤は、置換反応に使用されます.
主な生成物: これらの反応から生成される主な生成物には、様々なブファジエノライド誘導体が含まれ、これらは異なる生物活性を持つ可能性があります .
4. 科学研究への応用
ブフォタリンは、以下のような様々な科学研究への応用があります。
化学: ブフォタリンは、ステロイド化学とブファジエノライドの合成を研究するためのモデル化合物として使用されます。
生物学: ブファジエノライドの細胞プロセスに対する生物学的作用を研究するために使用されます。
医学: ブフォタリンは、がん研究において、特にアポトーシスを促進し、STAT3/EMT軸を阻害することにより、トリプルネガティブ乳がん細胞の増殖と転移を抑制する可能性を示しています.
類似化合物との比較
Bufotalin is part of the bufadienolide family, which includes similar compounds such as bufalin, cinobufagin, and gamabufotalin . These compounds share similar structures and biological activities but differ in their specific molecular targets and potency. Bufotalin is unique in its potent cardiotoxic and anticancer properties, making it a valuable compound for both research and therapeutic applications .
References
生物活性
Bufotalin, a bufadienolide derived from the skin secretions of the toad species Bufo gargarizans, is recognized for its significant biological activities, particularly in cancer treatment. Historically used in traditional Chinese medicine, bufotalin has garnered attention for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.
Induction of Apoptosis
Bufotalin primarily induces apoptosis through several mechanisms:
- Mitochondria-Mediated Pathway : Bufotalin disrupts mitochondrial function, leading to the release of pro-apoptotic factors such as cytochrome C and the activation of caspases. Studies have shown that bufotalin increases the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), thereby promoting apoptosis in cancer cells like U87MG glioma and A375 melanoma cells .
- Cell Cycle Arrest : Bufotalin has been shown to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of various cancer cell lines. This was evidenced in studies involving hepatoma and melanoma cells where bufotalin treatment resulted in significant reductions in cell viability and colony formation .
- DNA Damage Response : Bufotalin induces DNA double-strand breaks, as indicated by increased levels of γ-H2AX, a marker for DNA damage. This effect is mediated by the translocation of p53 from the cytoplasm to the nucleus, which is essential for initiating DNA repair mechanisms and apoptosis .
Inhibition of Tumor Growth
In vivo studies have demonstrated that bufotalin effectively reduces tumor growth. For instance, in xenograft models using U87MG cells, bufotalin administration resulted in a dose-dependent reduction in tumor size, although higher doses (5 mg/kg) were associated with toxicity . Additionally, bufotalin has shown efficacy against head and neck cancers by inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
Case Studies and Experimental Data
Study | Cancer Type | IC50 (nM) | Mechanism | Outcome |
---|---|---|---|---|
Lan et al. (2018) | Glioma (U87MG) | 50-120 | Apoptosis via mitochondrial pathway | Reduced tumor growth in vivo |
Shen et al. (2014) | Glioma (U87MG) | 80-160 | ER stress and autophagy induction | Increased apoptosis markers |
Zhang et al. (2017) | Melanoma (A375) | Not specified | Cell cycle arrest at G2/M phase | Inhibited cell proliferation |
MDPI Study (2024) | Head and Neck Cancer | Not specified | Mitochondrial-mediated apoptosis | Significant increase in cell death |
Spandidos Publications (2019) | Malignant Melanoma (A375) | Not specified | G2/M phase arrest and apoptosis | Induced significant cell death |
Additional Findings
Bufotalin also exhibits anti-inflammatory properties by inhibiting cytokine production through NF-κB signaling pathways. This adds another layer to its therapeutic potential, especially in cancers where inflammation plays a critical role in tumor progression .
特性
IUPAC Name |
[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHMAYHYHEWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871653 | |
Record name | 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-95-4 | |
Record name | Bufotaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bufotalin?
A1: Bufotalin primarily targets Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. [, ]
Q2: How does Bufotalin binding to Na+/K+-ATPase affect cancer cells?
A2: By inhibiting Na+/K+-ATPase, Bufotalin disrupts ion homeostasis within cancer cells, leading to various downstream effects such as cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). [, , , , , , ]
Q3: Besides Na+/K+-ATPase, does Bufotalin interact with other cellular targets?
A3: Research suggests Bufotalin can also modulate other signaling pathways, including those involving caspases (proteases involved in apoptosis), Bid (a pro-apoptotic protein), STAT1 (a transcription factor), and the tumor suppressor protein p53. [, , ]
Q4: What is the molecular formula and weight of Bufotalin?
A4: Bufotalin has a molecular formula of C26H36O6 and a molecular weight of 444.56 g/mol. []
Q5: What spectroscopic techniques are commonly used to characterize Bufotalin?
A5: NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS) are widely employed to elucidate the structure and identify Bufotalin. [, , , , , ]
Q6: How does the drying process affect the chemical composition of toad venom containing Bufotalin?
A6: Research indicates that different drying methods can significantly impact Bufotalin content in toad venom. Vacuum drying at 60°C effectively increases conjugated-type bufadienolides, including Bufotalin. Conversely, air-drying at room temperature leads to a substantial reduction in Bufotalin levels. []
Q7: Does Bufotalin exhibit any inherent catalytic activity?
A7: Bufotalin is not known to possess catalytic properties. Its biological activities stem from its interactions with specific protein targets rather than catalyzing chemical reactions.
Q8: Have computational studies been used to investigate Bufotalin's interactions with its targets?
A8: Yes, molecular docking simulations have been employed to study Bufotalin's binding modes with CYP3A4 and CYP3A5, two cytochrome P450 enzymes involved in its metabolism. These simulations revealed that Bufotalin could interact with two distinct ligand-binding sites on both enzymes, providing insights into its metabolic pathways. []
Q9: How do structural modifications to the Bufotalin molecule impact its anticancer activity?
A9: Studies examining various bufadienolides, including Bufotalin, have identified key structural features influencing their activity. The presence of a glycosylated moiety generally enhances potency, while modifications to the steroid core and substituents can alter target selectivity and overall activity. []
Q10: What challenges are associated with formulating Bufotalin for therapeutic use?
A10: Bufotalin exhibits poor water solubility, which can hinder its bioavailability and clinical application. Research focuses on developing suitable formulations and drug delivery systems to improve its solubility and delivery to target tissues. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。